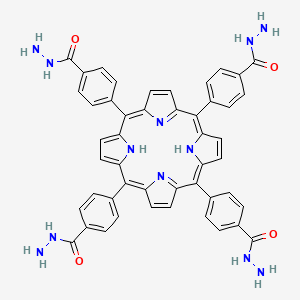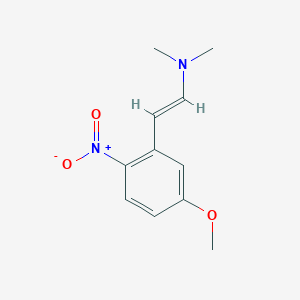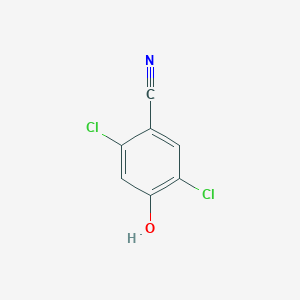
1-(Propyltriethoxyl)-3-methylimidazolium chloride
Übersicht
Beschreibung
1-(Propyltriethoxyl)-3-methylimidazolium chloride is an ionic liquid that has gained attention in various fields of research due to its unique properties. Ionic liquids are salts in the liquid state, typically composed of an organic cation and an inorganic or organic anion. The compound this compound is known for its stability, low volatility, and ability to dissolve a wide range of substances, making it useful in many scientific and industrial applications.
Wirkmechanismus
Target of Action
It is known that this compound is an important organosilicon precursor used to obtain immobilized ionic liquids, functionalize the surface of oxide particles, and in sol–gel technologies .
Mode of Action
It is synthesized as a novel, efficient, and eco-friendly heterogeneous nanocatalyst . This nanocatalyst was applied for selective ring opening of epoxides with azide anion in water .
Biochemical Pathways
It is known that this compound plays a significant role in the synthesis of β-azido alcohols .
Result of Action
It is known that this compound, when used as a nanocatalyst, can be easily separated after completion of the reaction and reused for four cycles without any significant reduction of its catalytic activity .
Action Environment
It is known that this compound is used in various environments, including the synthesis of immobilized ionic liquids, functionalization of the surface of oxide particles, and in sol–gel technologies . The environmental factors influencing the compound’s action, efficacy, and stability would likely depend on the specific application and conditions of use.
Vorbereitungsmethoden
The synthesis of 1-(Propyltriethoxyl)-3-methylimidazolium chloride typically involves the alkylation of 1-methylimidazole with 3-chloropropyltriethoxysilane. The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent moisture from interfering with the reaction. The reaction mixture is heated to a specific temperature, usually around 80-100°C, and stirred for several hours until the reaction is complete. The product is then purified through various methods, such as recrystallization or column chromatography, to obtain the pure ionic liquid.
Analyse Chemischer Reaktionen
1-(Propyltriethoxyl)-3-methylimidazolium chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The chloride ion can be substituted with other anions, such as bromide or iodide, using appropriate reagents.
Oxidation and Reduction Reactions: The imidazolium ring can participate in redox reactions, depending on the reagents and conditions used.
Hydrolysis: The ethoxy groups can be hydrolyzed in the presence of water or acidic conditions, leading to the formation of silanol groups.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and acids. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(Propyltriethoxyl)-3-methylimidazolium chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a solvent and catalyst in various organic reactions, such as the synthesis of β-azido alcohols.
Biology: The compound is explored for its potential use in biological systems due to its ability to dissolve biomolecules and its low toxicity.
Medicine: Research is ongoing to investigate its potential as a drug delivery agent and its interactions with biological membranes.
Vergleich Mit ähnlichen Verbindungen
1-(Propyltriethoxyl)-3-methylimidazolium chloride can be compared with other similar ionic liquids, such as:
1-methyl-3-(3-(trimethoxysilyl)propyl)imidazolium chloride: This compound has similar properties but different alkoxy groups, leading to variations in reactivity and applications.
1-butyl-3-methylimidazolium chloride: This ionic liquid has a different alkyl chain length, affecting its solubility and stability.
1-ethyl-3-methylimidazolium chloride: Another similar compound with a shorter alkyl chain, influencing its physical and chemical properties.
The uniqueness of this compound lies in its specific combination of alkyl and ethoxy groups, which provide a balance of hydrophobic and hydrophilic properties, making it suitable for a wide range of applications.
Eigenschaften
IUPAC Name |
triethoxy-[3-(3-methylimidazol-3-ium-1-yl)propyl]silane;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N2O3Si.ClH/c1-5-16-19(17-6-2,18-7-3)12-8-9-15-11-10-14(4)13-15;/h10-11,13H,5-9,12H2,1-4H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJYFFSQOTJCZSJ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCN1C=C[N+](=C1)C)(OCC)OCC.[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27ClN2O3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.90 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(4S,4'S)-2,2'-[2Phenyl-1-(phenylmethyl)ethylidene]bis[4,5-dihydro-4-phenyl-Oxazole](/img/structure/B3177972.png)









![N,N-bis[(1S)-1-naphthalen-1-ylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B3178029.png)
